molecular formula C9H20ClNO B13470140 (1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride CAS No. 2866254-24-0

(1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride

Cat. No.: B13470140
CAS No.: 2866254-24-0
M. Wt: 193.71 g/mol
InChI Key: HPWVXIGAMRZULB-SCLLHFNJSA-N
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Description

(1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride is a chiral amine compound with a cyclopentane ring substituted with a tert-butoxy group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the tert-butoxy group is introduced via a substitution reaction.

    Introduction of the Amine Group: The amine group is then added through a reductive amination process, where an appropriate amine source reacts with the cyclopentane derivative.

    Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane derivatives: Compounds like cyclopentanol and cyclopentanone share the cyclopentane ring structure but differ in functional groups.

    Chiral amines: Compounds such as ®-1-phenylethylamine and (S)-1-phenylethylamine are similar in having chiral centers and amine groups.

Uniqueness

(1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride is unique due to the combination of its chiral center, tert-butoxy group, and amine group. This combination imparts specific chemical and biological properties that make it valuable in various applications, particularly in asymmetric synthesis and chiral drug development.

Properties

CAS No.

2866254-24-0

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxy]cyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-6-4-5-7(8)10;/h7-8H,4-6,10H2,1-3H3;1H/t7-,8-;/m1./s1

InChI Key

HPWVXIGAMRZULB-SCLLHFNJSA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1CCC[C@H]1N.Cl

Canonical SMILES

CC(C)(C)OC1CCCC1N.Cl

Origin of Product

United States

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